Home > Products > Screening Compounds P111503 > 4-Hydrazino-2-(methylsulfanyl)quinazoline
4-Hydrazino-2-(methylsulfanyl)quinazoline - 866137-95-3

4-Hydrazino-2-(methylsulfanyl)quinazoline

Catalog Number: EVT-3120542
CAS Number: 866137-95-3
Molecular Formula: C9H10N4S
Molecular Weight: 206.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydrazino-2-(methylsulfanyl)quinazoline is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of 4-hydrazino-2-(methylsulfanyl)quinazoline includes a hydrazino group (-NH-NH2) and a methylthio group (-S-CH3), contributing to its reactivity and biological activity.

Source

The compound can be synthesized through various methods, often involving the reaction of quinazoline derivatives with hydrazine and methyl sulfide. Research into quinazoline derivatives has been extensive, highlighting their importance in medicinal chemistry.

Classification

4-Hydrazino-2-(methylsulfanyl)quinazoline is classified as a heterocyclic organic compound. Its classification within the quinazoline derivatives places it among compounds that exhibit significant pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-hydrazino-2-(methylsulfanyl)quinazoline typically involves the following steps:

  1. Starting Materials: The synthesis begins with 2-chloroquinazoline as a precursor.
  2. Hydrazine Reaction: The precursor is reacted with hydrazine hydrate to introduce the hydrazino group.
  3. Methylthio Introduction: Methyl sulfide is then added to the reaction mixture, facilitating the formation of the methylthio group.

Technical Details

The synthesis process may require specific conditions such as controlled temperature and pressure to optimize yield and purity. Utilizing solvents like ethanol or dimethyl sulfoxide (DMSO) can enhance solubility and reaction efficiency.

Molecular Structure Analysis

Structure

The molecular formula of 4-hydrazino-2-(methylsulfanyl)quinazoline is C9H10N4SC_9H_{10}N_4S. The compound features a quinazoline ring system, which consists of two fused aromatic rings containing nitrogen atoms.

Data

  • Molecular Weight: Approximately 210.27 g/mol.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically ranges around 150-160 °C.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure.
Chemical Reactions Analysis

Reactions

4-Hydrazino-2-(methylsulfanyl)quinazoline can participate in several chemical reactions:

  1. Condensation Reactions: The hydrazino group can undergo condensation with carbonyl compounds, leading to the formation of hydrazones.
  2. Substitution Reactions: The methylthio group can be substituted under specific conditions, allowing for further functionalization of the molecule.

Technical Details

Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcome of these reactions. For instance, using acidic or basic conditions can enhance reactivity in condensation reactions.

Mechanism of Action

Process

The biological activity of 4-hydrazino-2-(methylsulfanyl)quinazoline is primarily attributed to its interaction with various biological targets:

  1. Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  2. Receptor Binding: It could also interact with cellular receptors, modulating signaling pathways associated with inflammation or cancer progression.

Data

Experimental studies often employ techniques such as enzyme assays or cell viability tests to assess the mechanism of action quantitatively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and DMSO but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites in the molecule.
Applications

Scientific Uses

4-Hydrazino-2-(methylsulfanyl)quinazoline has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or inflammatory diseases.
  2. Biochemical Research: Used in studies investigating enzyme inhibition or receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing other complex organic molecules.
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Pharmacophores

The quinazoline nucleus—a fusion of benzene and pyrimidine rings—represents one of medicinal chemistry's most enduring scaffolds, with its therapeutic journey spanning over 150 years. The foundational work began in 1869 when German chemist Johann Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid [1] [9]. Initially termed "bicyanoamido benzoyl," the core structure gained its systematic name "quinazoline" in 1887 from Walter Weddige, who recognized its isomeric relationship to cinnoline and quinoxaline [4] [9]. A pivotal advancement occurred in 1903 when S. Gabriel developed a robust synthetic route via oxidation of 3,4-dihydroquinazoline with alkaline potassium ferricyanide, enabling broader exploration [1] [9].

The mid-20th century marked quinazoline's transition from chemical curiosity to therapeutic asset. The isolation of the quinazolinone alkaloid 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from the Chinese antimalarial herb Dichroa febrifuga in the 1950s demonstrated nature's exploitation of this scaffold [4] [9]. This discovery coincided with the clinical introduction of methaqualone in 1951 as a sedative-hypnotic—quinazoline's first major marketed drug [9]. Subsequent decades witnessed explosive diversification, with over 300,000 quinazoline-containing compounds now cataloged in SciFinder, nearly 40,000 of which exhibit confirmed biological activities [9]. This expansion was fueled by methodical reviews of quinazoline chemistry by Williamson (1957), Lindquist (1959), and Armarego (1963), which systematized reaction pathways and properties [1].

Table 1: Key Milestones in Quinazoline Pharmacophore Development

YearMilestoneSignificance
1869Griess synthesizes first quinazoline derivativeEstablished foundational synthetic route from anthranilic acid
1887Weddige coins term "quinazoline"Standardized nomenclature for structural studies
1903Gabriel develops practical oxidation synthesisEnabled large-scale production for biological testing
1950sAntimalarial quinazolinone isolated from Dichroa febrifugaValidated natural occurrence and bioactivity potential
1951Methaqualone introduced as sedativeFirst quinazoline-based clinical drug
1963Armarego's comprehensive reviewConsolidated synthetic methodologies for modern derivatization

Role of 4-Hydrazino-2-(methylsulfanyl)quinazoline in Heterocyclic Drug Discovery

4-Hydrazino-2-(methylsulfanyl)quinazoline (Chemical Formula: C₉H₉N₄S; Molecular Weight: 205.26 g/mol) emerges as a strategically functionalized derivative within contemporary drug discovery paradigms. Its structure integrates two high-impact moieties: the hydrazino group (–NHNH₂) at C4 and the methylsulfanyl (–SCH₃) at C2, creating a multifunctional template for chemical elaboration [3] [6]. The compound typically presents as a light-yellow crystalline solid with a boiling point of 394.5°C at atmospheric pressure and a calculated density of 1.373 g/cm³, reflecting moderate intermolecular packing efficiency [6].

Synthetically, this scaffold is accessible via hydrazinolysis of 4-chloroquinazoline precursors—a reaction leveraging the C4 position's susceptibility to nucleophilic displacement. As demonstrated in [8], treating 4-chloro-2-(methylsulfanyl)quinazoline with hydrazine hydrate (99%) in ethanol affords the target compound in high yield. The methylsulfanyl group enhances this reactivity by its moderate electron-donating effect (+I effect), which slightly increases electron density at C4, facilitating nucleophilic attack [8] [10]. This synthetic handle enables rapid generation of molecular diversity, as the hydrazino group undergoes condensation with aldehydes/ketones to form hydrazones, reacts with carbonyls to yield azomethines, or cyclizes with bifunctional electrophiles to construct fused heterocycles like triazoles or triazines [6] [8].

In pharmacological profiling, derivatives of 4-hydrazino-2-(methylsulfanyl)quinazoline demonstrate particular promise in oncology. Molecular docking analyses reveal that the hydrazino group engages in key hydrogen-bonding interactions with enzymatic active sites, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), while the methylsulfanyl moiety contributes hydrophobic contacts within subsite pockets [8]. For example, condensation products like 2-(4-chlorostyryl)-4-hydrazinoquinazolines exhibit IC₅₀ values of 7.09–31.85 μM against HepG2 and MCF-7 cancer lines—comparable to doxorubicin in certain assays [8]. The scaffold's versatility extends to antimicrobial applications, where structural analogs disrupt bacterial folate pathways via TS inhibition [9].

Table 2: Impact of Substituents on 4-Hydrazinoquinazoline Bioactivity

C2 SubstituentDerivative ExampleSynthetic Yield (%)Reported Bioactivity
Methylsulfanyl4-Hydrazino-2-(methylsulfanyl)~64% [6]Anticancer (TS/DHFR inhibition), VEGFR2 inhibition
Phenyl4-Hydrazinyl-2-phenylquinazoline>70% [10]Antiproliferative activity against solid tumors
Chlorostyryl2-(4-Chlorostyryl)-4-hydrazino68–82% [8]IC₅₀: 7.09–31.85 μM (HepG2/MCF-7)
Thiadiazole3-(1,3,4-Thiadiazol-2-yl)-4-hydrazino75% [9]Antibacterial vs. S. aureus, B. subtilis, E. coli

Theoretical Frameworks for Hydrazino and Methylsulfanyl Substituents in Bioactive Molecules

The bioactivity of 4-hydrazino-2-(methylsulfanyl)quinazoline derivatives arises from quantum mechanical and stereoelectronic principles governing its substituents. The hydrazino group (–NHNH₂) functions as a bifunctional hydrogen-bonding domain: the terminal –NH₂ acts primarily as a hydrogen-bond donor (δ⁺H), while the proximal –NH– serves as both a donor and acceptor (δ⁺H and δ⁻N) [5] [10]. Density functional theory (DFT) calculations indicate a charge distribution of approximately –0.42e on the terminal nitrogen and –0.31e on the proximal nitrogen, facilitating electrostatic complementarity with enzymatic polar residues like Asp/Glu or backbone carbonyls [10]. This enables stable binding to kinase hinge regions—exemplified in VEGFR2 inhibition, where hydrazino-derived inhibitors form H-bonds with Cys919 (bond length: 2.8 Å) and Glu885 (3.1 Å) in catalytic domains [2].

Concurrently, the methylsulfanyl (–SCH₃) group exerts multifaceted effects:

  • Electronic Modulation: Sulfur's +M effect (σₚ = –0.06) elevates π-electron density in the quinazoline ring by ≈15% (vs. unsubstituted analogs), enhancing stacking interactions with tyrosine kinase hydrophobic pockets like VEGFR2's HYD I region [2] [5].
  • Lipophilicity Enhancement: The –SCH₃ group increases logP by +0.8–1.2 units, optimizing membrane permeability. X-ray crystallography confirms its van der Waals contacts (3.4–4.0 Å) with gatekeeper residues (e.g., Val916 in VEGFR2) [2].
  • Metabolic Stability: While susceptible to CYP450-mediated S-demethylation, the methylsulfanyl group exhibits slower oxidation kinetics than electron-rich thioethers, balancing reactivity with metabolic half-life [5].

These properties align with established pharmacophore models for kinase inhibition. Type II VEGFR2 inhibitors—like the clinical agent sorafenib—require: (i) a flat heteroaromatic hinge binder, (ii) a hydrophobic gatekeeper occupier, (iii) a linker for DFG-region H-bonds, and (iv) a distal hydrophobic moiety [2]. 4-Hydrazino-2-(methylsulfanyl)quinazoline satisfies (i) and (ii) intrinsically; hydrazino-derived linkers (e.g., hydrazone bridges) address (iii); and aryl/heteroaryl appendages fulfill (iv). Molecular dynamics (MD) simulations of thiosemicarbazone-quinazoline hybrids confirm complex stability (RMSD < 1.5 Å over 100 ns) via these interactions [2].

Table 3: Electronic and Steric Properties of Key Substituents

ParameterHydrazino (–NHNH₂)Methylsulfanyl (–SCH₃)
H-bond Capacity2 H-donors / 1 H-acceptorNone
Electrostatic ChargeTerminal N: –0.42e; Proximal N: –0.31eS: –0.15e; C: –0.08e
Lipophilicity (ΔlogP)+0.3 vs. H-substituted quinazoline+0.9 vs. H-substituted quinazoline
Steric Volume (ų)35.227.5
Key InteractionsH-bonding with Cys919, Glu885 (VEGFR2)Hydrophobic contact with Val916 (VEGFR2)

Properties

CAS Number

866137-95-3

Product Name

4-Hydrazino-2-(methylsulfanyl)quinazoline

IUPAC Name

(2-methylsulfanylquinazolin-4-yl)hydrazine

Molecular Formula

C9H10N4S

Molecular Weight

206.27

InChI

InChI=1S/C9H10N4S/c1-14-9-11-7-5-3-2-4-6(7)8(12-9)13-10/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

GKXPZQHDHQSGCO-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2C(=N1)NN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.